molecular formula C9H8N2O B13726096 3-(2-Methylphenyl)-1,2,5-oxadiazole

3-(2-Methylphenyl)-1,2,5-oxadiazole

Cat. No.: B13726096
M. Wt: 160.17 g/mol
InChI Key: RTLFXQHEMGBVBC-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,2,5-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine or bromine to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .

Scientific Research Applications

3-(2-Methylphenyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,2,5-oxadiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)-1,2,5-oxadiazole is unique due to its specific arrangement of atoms and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h2-6H,1H3

InChI Key

RTLFXQHEMGBVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NON=C2

Origin of Product

United States

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